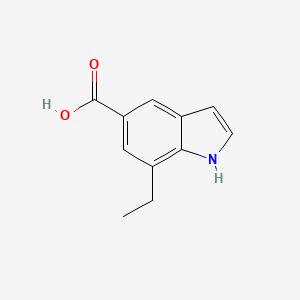

7-Ethyl-1H-indole-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

7-ethyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c1-2-7-5-9(11(13)14)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) |

InChI Key |

FDJWWEBSXOPHLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC(=C1)C(=O)O)C=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 1H-indole-5-carboxylate

Ethyl 1H-indole-5-carboxylate can be prepared by refluxing indole-5-carboxylic acid and ethyl iodide in the presence of dimethylformamide (DMF). The synthesized aldehyde derivatives were characterized on the basis of physical, analytical and spectral (IR, 1HNMR and Mass) data.

Synthesis of Ethyl 1H-Indole-2-Carboxylate

Ethyl 1H-indole-2-carboxylate can be synthesized from 1H-indole-2-carboxylic acid via an isolated acyl chloride intermediate followed by dissolving the residue in ethanol. Indole-2-carboxylic acid is dissolved in thionyl chloride at 0°C and stirred for 1 hour. The solution is then rotary evaporated, and absolute ethanol is added to the resulting oil at room temperature. After stirring overnight, the solution is vacuum filtered to yield ethyl 1H-indole-2-carboxylate, which can be recrystallized from methanol.

Chemical Data

Relevant chemical data for the related compound Ethyl indole-5-carboxylate includes:

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | ethyl 1H-indole-5-carboxylate |

| InChI | InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 |

| InChIKey | PDXPRWCJESNIIT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC=C2 |

Notes

Given the information available, a multi-step synthesis would likely be required to prepare 7-Ethyl-1H-Indole-5-Carboxylic Acid. One possible route could involve:

- Ethylating the 7 position of a suitable indole starting material (e.g., using an ethyl halide with appropriate protection/deprotection steps if needed).

- Functionalizing the 5 position with a carboxylic acid group, potentially through a Grignard reaction with carbon dioxide or a similar carboxylation method.

- Alternatively, starting with Ethyl indole-5-carboxylate and performing a directed ortho-ethylation at the 7 position might be feasible.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

7-Ethyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 7-Ethyl-1H-indole-5-carboxylic acid with structurally related indole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 7-Methyl-1H-indole-5-carboxylic acid | 180624-00-4 | C₁₀H₉NO₂ | 175.18 | Not reported | Methyl (C7), COOH (C5) |

| Indole-5-carboxylic acid | 1670-81-1 | C₉H₇NO₂ | 161.15 | 208–210 | COOH (C5) |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 209.63 | Not reported | Chloro (C7), Methyl (C3), COOH (C2) |

| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | 1120332-41-3 | C₂₀H₂₀N₂O₂ | 320.39 | Not reported | Cyclopentylamino (C7), Phenyl (C2), COOH (C5) |

Notes:

- Chloro substituents (e.g., in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) may elevate reactivity and toxicity due to electron-withdrawing effects . Amino and phenyl groups (e.g., in 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) introduce steric bulk and hydrogen-bonding capabilities, which could influence binding to biological targets .

- Melting Points :

Indole-5-carboxylic acid (unsubstituted at C7) exhibits a relatively high melting point (208–210°C), suggesting strong intermolecular interactions via the carboxylic acid group. Substituted derivatives (e.g., methyl or ethyl at C7) may have lower melting points due to reduced crystallinity .

Key Observations :

- The cyclopentylamino-phenyl derivative poses significant health risks, necessitating stringent safety protocols .

Biological Activity

7-Ethyl-1H-indole-5-carboxylic acid is a heterocyclic compound characterized by its unique ethyl substitution at the 7-position of the indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, which may offer therapeutic benefits.

- Molecular Formula : C12H13NO2

- Molecular Weight : Approximately 189.21 g/mol

- Structure : The compound features a fused benzene and pyrrole ring with an ethyl group at the 7-position and a carboxylic acid functional group at the 5-position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly through mechanisms involving inhibition of viral replication.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

- Binding Affinity : Interaction studies reveal that this compound may have significant binding affinity with various biological targets, which is crucial for understanding its pharmacological profile.

Antiviral Properties

A recent study explored the antiviral properties of indole derivatives, including this compound. The research highlighted its potential to inhibit viral replication mechanisms, although specific IC50 values for this compound were not detailed in the available literature .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of indole compounds have shown IC50 values ranging from 1.7 µg/mL to 7.8 µg/mL against P388 cells . While specific data for this compound was not presented, the structural similarity suggests it may possess comparable activities.

Structure-Activity Relationship (SAR)

The unique ethyl substitution at the 7-position significantly influences the biological activity of this compound. Comparative analysis with structurally similar compounds reveals that modifications at this position can enhance solubility and interaction with biological targets. The following table summarizes key structural features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-1H-indole-5-carboxylic acid | C12H13NO2 | Ethyl group at the 1-position |

| 7-Methylindole | C9H9N | Methyl group at the 7-position |

| Indole-5-carboxylic acid | C9H9NO2 | Lacks ethyl substitution at position 7 |

| 3-Indolylacetic acid | C11H9NO2 | Contains an acetic acid moiety at position 3 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-ethyl-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves functionalization of the indole core. A common approach for analogous compounds (e.g., 7-methyl- or 7-amino-indole derivatives) includes:

- Step 1 : Alkylation or esterification at the 5-position using ethylating agents (e.g., ethyl halides) under basic conditions .

- Step 2 : Carboxylic acid group introduction via oxidation of a methyl or hydroxymethyl precursor (e.g., using KMnO₄ or CrO₃) .

- Optimization : Catalysts like Pd/C for hydrogenation or Lewis acids (e.g., AlCl₃) can enhance regioselectivity. Reaction parameters (temperature, solvent polarity) should be tailored using DOE (Design of Experiments) to maximize purity (>95%) and minimize side products .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Refinement using SHELXL (for small-molecule structures) confirms bond lengths and angles .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for analogous indole derivatives (e.g., δ ~7.5 ppm for indole H-3; δ ~170 ppm for carboxylic C=O) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer : While stability data for this specific compound are limited, analogous indole-carboxylic acids show:

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C for indole derivatives). Store at –20°C in inert atmospheres to prevent oxidation .

- pH sensitivity : Carboxylic acid groups may protonate/deprotonate in aqueous media (pH 2–12). Monitor stability via HPLC under simulated physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) and include positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Structural impurities : Use LC-MS to verify compound purity (>98%) and rule out isomers (e.g., 6- vs. 7-substituted indoles) .

- Statistical validation : Apply ANOVA or t-tests to compare replicates; report confidence intervals for EC₅₀/IC₅₀ values .

Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR modeling : Train models using datasets of indole derivatives with known bioactivity. Descriptors (e.g., logP, polar surface area) should correlate with experimental IC₅₀ values .

Q. How can the environmental impact of this compound be assessed during preclinical development?

- Methodological Answer :

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to determine LC₅₀/EC₅₀. Compare with OECD guidelines .

- Degradability studies : Perform photolysis (UV light) or biodegradation (activated sludge) tests. Analyze metabolites via HRMS to identify persistent intermediates .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

| Property | Method | Expected Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 190–205°C (decomposes) | |

| LogP (Partition) | HPLC (C18 column) | ~2.3 (predicted via ChemAxon) | |

| pKa (Carboxylic acid) | Potentiometric titration | ~4.2–4.5 (aqueous) |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Detection Method | Remediation |

|---|---|---|---|

| 6-Ethyl isomer | Regioselectivity issues | LC-MS (m/z 175.18) | Recrystallization (ethyl acetate/hexane) |

| Unreacted ethyl halide | Alkylation step | GC-MS | Silica gel chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.